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Compound of Interest

Compound Name: Cyclotene

Cat. No.: B1209433 Get Quote

This guide provides troubleshooting advice and detailed procedures for the rework and

stripping of both partially and fully cured Cyclotene™ (benzocyclobutene or BCB) films. It is

intended for researchers and professionals working with these materials in microelectronics

and related fields.

Frequently Asked Questions (FAQs)
Q1: I made a mistake during the spin coating of my Cyclotene™ film, but I haven't cured it yet.

How can I remove it?

For Cyclotene™ films that have been spin-coated and soft-baked, but not yet cured, you can

use T1100 Rinse Solvent for removal. This can be done by dispensing T1100 directly onto the

substrate on a wafer track or by immersing the substrate in a T1100 bath at room temperature.

[1][2]

Q2: My Cyclotene™ film has been partially cured. What are my options for stripping it?

Partially cured BCB films can be removed using Primary Stripper A at an elevated temperature.

[3] A partially cured film (around 80% cure) will etch very slowly or not at all in Primary Stripper

A at 80°C.[3] However, increasing the bath temperature to 95°C is effective for removing a 5µm

thick film in about an hour.[3] Plasma etching is also a viable option for partially cured films.[3]

Q3: How can I remove a fully cured Cyclotene™ film?
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Fully cured Cyclotene™ films are highly resistant to most chemicals.[1][2] The most effective

and generally recommended method for removal is plasma stripping using a mixture of oxygen

(O₂) and a fluorine-containing gas such as carbon tetrafluoride (CF₄) or sulfur hexafluoride

(SF₆).[1][2][3] For test wafers without sensitive underlying structures, aggressive wet etchants

like a piranha solution (H₂O₂/H₂SO₄) or fuming nitric acid can be used.[1][2][3]

Q4: I have an exposed film of photosensitive Cyclotene™ (4000 series). How can I rework it?

Once a photosensitive BCB film has been exposed, it becomes crosslinked and insoluble in

most solvents.[3] There are three primary methods for rework:

Primary Stripper A: This can be used at elevated temperatures (e.g., 80-85°C for 5 minutes)

or at room temperature for a longer duration (30 minutes).[3][4]

Plasma Etching: This method is effective for all cure states of BCB films.[3]

T1100 Rework: While T1100 does not dissolve the exposed film, it will cause significant

swelling. A subsequent pressurized rinse with sufficient impingement can then remove the

swollen film fragments.[3]

Q5: Are there any safety precautions I should be aware of when using the stripping chemicals?

Yes. T1100 Rinse Solvent, DS2100 Developer, and DS3000 Developer are organic solvents

and should be handled in well-ventilated areas.[3] Primary Stripper A is an organic solvent

containing a strong organic acid and requires the use of protective equipment.[3] It is also

important to note that Primary Stripper A may not be compatible with solvent or water waste

streams, so proper disposal procedures should be followed.[3]
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Issue Possible Cause Recommended Solution

Incomplete removal of soft-

cured film with Primary

Stripper A.

Insufficient temperature or

time.

Increase the bath temperature

to 90-100°C and/or increase

the immersion time.[1][2]

Primary Stripper A at room

temperature is ineffective.

The stripper has absorbed

atmospheric moisture,

rendering it inactive.[3]

Use a fresh bath of Primary

Stripper A for each use at room

temperature, or preferably, use

the stripper at an elevated

temperature (e.g., 80°C) where

it will remain dry.[3]

Plasma etching is damaging

underlying layers.

The fluorine in the plasma is

etching materials like silicon

nitride or silicon oxide.[3]

This is a known disadvantage

of plasma stripping. If the

underlying layers are sensitive,

consider alternative rework

strategies if possible, or

carefully optimize the plasma

etch process to minimize

damage.

Difficulty removing swollen,

exposed photo-BCB film after

T1100 soak.

Insufficient pressure or

impingement from the rinse

spray.

Ensure the pressurized rinse

provides enough force to

physically remove all

fragments of the swollen film.

[3]

Quantitative Data
Table 1: Removal Rates of Soft-Cured Cyclotene™ Film with Primary Stripper A

Bath Temperature Removal Rate

90°C ~2 µm/hour

100°C ~6 µm/hour

Data sourced from Dow processing guidelines.[1][2]
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Table 2: Typical Plasma Etch Gas Mixtures for Cyclotene™ Stripping

Gas Mixture Typical Ratio

O₂ / CF₄ 80:20

O₂ / SF₆ 90:10

Other mixtures such as O₂/NF₃ have also been used successfully.[3]

Experimental Protocols
Protocol 1: Rework of Uncured/Soft-Baked Cyclotene™
Film

Preparation: Prepare a bath of T1100 Rinse Solvent at room temperature in a suitable

container within a well-ventilated fume hood.

Immersion: Immerse the substrate with the uncured/soft-baked Cyclotene™ film into the

T1100 bath.

Agitation (Optional): Gentle agitation can be used to speed up the dissolution of the film.

Rinsing: Once the film is completely dissolved, remove the substrate from the T1100 bath.

Drying: Dry the substrate using a nitrogen gun or other appropriate method.

Protocol 2: Stripping of Soft-Cured Cyclotene™ Film
with Primary Stripper A

Safety Precautions: Don appropriate personal protective equipment (PPE), including

chemical-resistant gloves, safety goggles, and a lab coat. Perform all steps in a well-

ventilated fume hood.

Bath Preparation: Heat a bath of Primary Stripper A to 90-100°C.

Immersion: Carefully immerse the substrate with the soft-cured Cyclotene™ film into the

heated stripper bath.
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Stripping: Allow the substrate to remain in the bath until the film is completely stripped. Refer

to the removal rates in Table 1 for approximate timings.

Rinsing: a. Remove the substrate from the Primary Stripper A bath. b. Rinse with isopropanol

(IPA).[1][2] c. Follow with a deionized (DI) water rinse.[1][2]

Drying: Dry the substrate thoroughly.

Optional Plasma Clean: An O₂/CF₄ plasma treatment after stripping and rinsing can help to

completely remove any remaining organic residues.[1][2]

Protocol 3: Plasma Stripping of Fully Cured Cyclotene™
Film

System Preparation: Ensure the plasma etcher is clean and ready for use.

Loading: Load the substrate with the fully cured Cyclotene™ film into the plasma etcher

chamber.

Process Parameters: a. Set the gas flows to the desired ratio (e.g., 80% O₂ and 20% CF₄).

[3] b. Set the RF power, pressure, and temperature according to the manufacturer's

recommendations or a previously optimized recipe.

Etching: Initiate the plasma and etch until the Cyclotene™ film is completely removed. An

endpoint detection system can be used if available.

Unloading: Once the etch is complete, vent the chamber and unload the substrate.

Visualized Workflows

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://wiki.nanofab.ucsb.edu//w/images/7/72/BCB-cyclotene-3000-revA.pdf
https://www.mri.psu.edu/sites/default/files/docs/LithoDataSheets/BCB_3022-46_DataSheet.pdf
https://wiki.nanofab.ucsb.edu//w/images/7/72/BCB-cyclotene-3000-revA.pdf
https://www.mri.psu.edu/sites/default/files/docs/LithoDataSheets/BCB_3022-46_DataSheet.pdf
https://wiki.nanofab.ucsb.edu//w/images/7/72/BCB-cyclotene-3000-revA.pdf
https://www.mri.psu.edu/sites/default/files/docs/LithoDataSheets/BCB_3022-46_DataSheet.pdf
https://www.benchchem.com/product/b1209433?utm_src=pdf-body
https://www.benchchem.com/product/b1209433?utm_src=pdf-body
https://wiki.nanofab.ucsb.edu/w/images/c/c8/BCB-rework.pdf
https://www.benchchem.com/product/b1209433?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Need to Rework Cyclotene™ Film

What is the cure state of the film?

Uncured / Soft-Baked

Uncured

Partially Cured

Partial

Fully Cured

Full

Exposed Photosensitive

Exposed
Photo-BCB

Use T1100 Rinse Solvent
at room temperature.

Use Primary Stripper A
at elevated temperature (95°C). Use O₂/Fluorine Plasma Etching.

Options:
- Primary Stripper A

- Plasma Etching
- T1100 Swell + Pressurized Rinse

Click to download full resolution via product page

Caption: Decision tree for selecting the appropriate Cyclotene™ rework procedure.
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Start: Strip Soft-Cured Film

Prepare Primary Stripper A Bath
(90-100°C)

Immerse Substrate

Strip Film

Rinse with Isopropanol

Rinse with DI Water

Dry Substrate

Optional: O₂/CF₄ Plasma Clean
for Residue Removal

End: Stripping Complete

Click to download full resolution via product page

Caption: Workflow for stripping soft-cured Cyclotene™ films.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

2. mri.psu.edu [mri.psu.edu]

3. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

4. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

To cite this document: BenchChem. [Technical Support Center: Rework and Stripping of
Cured Cyclotene™ Films]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1209433#rework-and-stripping-procedures-for-cured-
cyclotene-films]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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